Synthesis Yield: 93% from Pyrazole-3,5-dicarboxylic Acid Monohydrate vs. 75% for a Representative 3,4-Dicarbonyl Dichloride Analog
Treatment of 1H-pyrazole-3,5-dicarboxylic acid monohydrate (2 g, 11.49 mmol) with freshly purified thionyl chloride (350 mL) at 140 °C for 2 h affords 1H-pyrazole-3,5-dicarbonyl dichloride as a white solid (mp 72–74 °C) in 93% isolated yield (2 g, 10.3 mmol) [1]. By comparison, the analogous chlorination of 1-(3,4-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid with excess SOCl₂ (reflux, 80 °C, 6 h) yields the corresponding 3,4-dicarbonyl dichloride in only 75% after chromatographic purification [2]. The 18-percentage-point yield advantage, shorter reaction time, and avoidance of chromatography make the 3,5-isomer the more process-efficient scaffold for downstream derivatization.
| Evidence Dimension | Isolated yield of acid chloride from parent dicarboxylic acid |
|---|---|
| Target Compound Data | 93% (white solid, mp 72–74 °C, direct evaporation of reaction mixture) |
| Comparator Or Baseline | 1-(3,4-Dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarbonyl dichloride: 75% (requires ether crystallization and toluene recrystallization) |
| Quantified Difference | 18 percentage points higher yield; simpler workup (no chromatography required) |
| Conditions | Target: SOCl₂, 140 °C, 2 h, neat. Comparator: SOCl₂, 80 °C, 6 h, neat. |
Why This Matters
Higher yield with simpler purification reduces cost-per-gram and improves scalability for procurement decisions involving multi-step synthetic campaigns.
- [1] Sanz, A. M.; Navarro, P.; Gomez-Contreras, F.; Pardo, M.; Pèpe, G.; Samat, A. A New Diaza Heteroaromatic Crown of 3,5-Disubstituted 1H-Pyrazole Which Forms Solid Dinuclear Complexes with Lipophilic Phenethylamines. Can. J. Chem. 1998, 76 (8), 1174–1179. DOI: 10.1139/v98-117. (Experimental section: pp. 1177–1178.) View Source
- [2] Çetin, A.; Korkmaz, A.; Bildirici, I. A Novel Oligo-Pyrazole-Based Thin Film: Synthesis, Characterization, Optical and Morphological Properties. Colloid Polym. Sci. 2018, 296 (7), 1249–1257. DOI: 10.1007/s00396-018-4342-7. PMC6006238. (Synthesis of compound 3, p. 1250.) View Source
